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Compound of Interest

Compound Name: Ibrutinib dimer

Cat. No.: B6598760 Get Quote

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung: Dieser Applikations-Hinweis beschreibt eine detaillierte Methode zur

Quantifizierung des Ibrutinib-Dimers, einer bekannten prozessbedingten Verunreinigung und

eines Abbauprodukts im Ibrutinib-Wirkstoff. Die genaue Quantifizierung dieser Verunreinigung

ist entscheidend für die Gewährleistung der Qualität, Sicherheit und Wirksamkeit des

Arzneimittels. Die vorgestellte Methode basiert auf der Ultra-Hochleistungs-

Flüssigkeitschromatographie (UPLC), die eine hohe Auflösung und Empfindlichkeit für die

Trennung des Dimers von Ibrutinib und anderen verwandten Substanzen bietet.

Einleitung
Ibrutinib ist ein potenter niedermolekularer Inhibitor der Bruton-Tyrosinkinase (BTK), der für die

Behandlung verschiedener B-Zell-Malignome eingesetzt wird. Während der Synthese oder

Lagerung können sich Verunreinigungen bilden, einschließlich des Ibrutinib-Dimers.

Regulierungsbehörden fordern eine genaue Identifizierung und Quantifizierung solcher

Verunreinigungen, um die Sicherheit und Konsistenz des Wirkstoffs zu gewährleisten. Studien

zu Zwangdegradation haben gezeigt, dass Ibrutinib unter Belastungsbedingungen wie

basischer Hydrolyse abgebaut wird, was zur Bildung von Dimeren führen kann.

Dieser Hinweis bietet ein Protokoll für eine stabilitätsanzeigende UPLC-Methode, die für die

Quantifizierung des Ibrutinib-Dimers geeignet ist.
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Signalweg und Wirkmechanismus von Ibrutinib
Ibrutinib wirkt durch die irreversible Hemmung der Bruton-Tyrosinkinase (BTK), einem

entscheidenden Enzym im Signalweg des B-Zell-Rezeptors (BCR). Die Blockade dieses

Signalwegs hemmt die Proliferation und das Überleben von malignen B-Zellen.
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Abbildung 1: Vereinfachter Signalweg der Ibrutinib-vermittelten BTK-Inhibition.

Experimentelles Protokoll: UPLC-Methode
Dieses Protokoll beschreibt eine UPLC-Methode zur Quantifizierung des Ibrutinib-Dimers. Es

wird empfohlen, alle Methodenparameter vor der routinemäßigen Anwendung gemäß den ICH-

Richtlinien zu validieren.

3.1 Geräte und Software

UPLC-System mit Diodenarray-Detektor (DAD) oder UV-Detektor
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Chromatographie-Datenerfassungs- und -verarbeitungssoftware (z.B. Empower,

Chromeleon)

Analysenwaage (Genauigkeit 0,01 mg)

Ultraschallbad

pH-Meter

3.2 Reagenzien und Materialien

Ibrutinib-Referenzstandard und Wirkstoffprobe

Ibrutinib-Dimer-Referenzstandard (falls verfügbar)

Acetonitril (HPLC-Qualität)

Wasser (HPLC-Qualität, z.B. Milli-Q)

Ammoniumacetat oder Kaliumphosphat (analytische Qualität)

Ameisensäure oder Phosphorsäure (analytische Qualität)

Lösungsmittelfilter (0,22 µm oder 0,45 µm)

3.3 Chromatographische Bedingungen

Säule: C18-Umkehrphasensäule (z.B. Acquity UPLC BEH C18, 2,1 x 100 mm, 1,7 µm)

Mobile Phase A: Wässriger Puffer (z.B. 10 mM Ammoniumacetat, pH-Wert mit Ameisensäure

auf 4,5 eingestellt)

Mobile Phase B: Acetonitril

Gradientenelution:

0-2 min: 90% A, 10% B

2-15 min: linearer Gradient auf 40% A, 60% B

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6598760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15-18 min: linearer Gradient auf 10% A, 90% B

18-20 min: 10% A, 90% B

20.1-23 min: Rückkehr zu 90% A, 10% B (Äquilibrierung)

Flussrate: 0,3 mL/min

Säulentemperatur: 40 °C

Detektionswellenlänge: 258 nm

Injektionsvolumen: 2 µL

Laufzeit: 23 Minuten

3.4 Vorbereitung der Lösungen

Lösungsmittel (Diluent): Acetonitril/Wasser (50:50, v/v)

Standard-Stammlösung (ca. 0,5 mg/mL Ibrutinib): Wägen Sie ca. 5 mg des Ibrutinib-

Referenzstandards genau in einen 10-mL-Messkolben ein. Lösen und füllen Sie mit dem

Lösungsmittel bis zur Marke auf. Beschallen Sie die Lösung bei Bedarf kurz im

Ultraschallbad.

Standard-Arbeitslösung (ca. 0,05 mg/mL): Pipettieren Sie 1,0 mL der Standard-

Stammlösung in einen 10-mL-Messkolben und füllen Sie mit dem Lösungsmittel bis zur

Marke auf.

Probenlösung (ca. 0,5 mg/mL): Wägen Sie ca. 5 mg der Ibrutinib-Wirkstoffprobe genau in

einen 10-mL-Messkolben ein. Lösen und füllen Sie mit dem Lösungsmittel bis zur Marke auf.

Beschallen Sie die Lösung bei Bedarf kurz im Ultraschallbad und filtrieren Sie sie vor der

Injektion durch einen 0,22-µm-Spritzenfilter.

Arbeitsablauf der Quantifizierung
Der Prozess von der Probenvorbereitung bis zur Berichterstattung folgt einem strukturierten

Arbeitsablauf, um konsistente und zuverlässige Ergebnisse zu gewährleisten.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6598760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Proben- & Standard-
Vorbereitung

2. UPLC-Analyse

3. Datenerfassung
(Chromatogramm)

4. Peak-Integration
& Identifizierung

5. Quantifizierung
(Flächenprozent / Externer Standard)

6. Ergebnisbericht
& Konformitätsprüfung

Click to download full resolution via product page

Abbildung 2: Experimenteller Arbeitsablauf für die Quantifizierung des Ibrutinib-Dimers.

Datenanalyse und Präsentation
Die Quantifizierung des Ibrutinib-Dimers und anderer Verunreinigungen erfolgt in der Regel

mittels Flächenprozentmethode, vorausgesetzt, der Response-Faktor ist ähnlich dem von
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Ibrutinib. Alternativ kann die Methode des externen Standards verwendet werden, wenn ein

Referenzstandard für das Dimer verfügbar ist.

5.1 Berechnungen Die Berechnung des prozentualen Anteils der Verunreinigung erfolgt nach

folgender Formel (Flächenprozent):

% Verunreinigung = (Fläche des Verunreinigungspeaks / Summe aller Peakflächen) x 100

5.2 Logischer Ablauf der Datenbewertung

Die Bewertung der erhaltenen Daten folgt einem logischen Prozess, um die Konformität der

Probe mit den vordefinierten Spezifikationen zu bestimmen.
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Abbildung 3: Logikdiagramm für die Analyse und Bewertung der Quantifizierungsdaten.

5.3 Datentabelle Die Ergebnisse der Quantifizierung sollten in einer übersichtlichen Tabelle

zusammengefasst werden. Die Akzeptanzkriterien basieren typischerweise auf den ICH-

Richtlinien (z.B. ≤ 0,15% für eine zu identifizierende Verunreinigung).

Tabelle 1: Beispielhafte Zusammenfassung der quantitativen Ergebnisse
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Analyt
Retentionszeit
(min)

Relative
Retentionszeit
(RRT)

Flächenprozen
t (%)

Akzeptanzkrite
rium (%)

Ibrutinib ~ 8.5 1.00 99.75 -

Ibrutinib-Dimer ~ 14.2 ~ 1.67 0.08 ≤ 0.15

Unbekannte

Verunreinigung 1
~ 6.3 ~ 0.74 0.05 ≤ 0.10

Gesamtverunrein

igungen
- - 0.13 ≤ 0.50

Hinweis: Die angegebenen Retentionszeiten und Prozentwerte sind beispielhaft und müssen

durch experimentelle Daten ersetzt werden.

Schlussfolgerung
Die in diesem Applikations-Hinweis beschriebene UPLC-Methode ist selektiv und empfindlich

für die Quantifizierung des Ibrutinib-Dimers im Wirkstoff. Sie ermöglicht die Trennung der

Dimer-Verunreinigung von der Hauptkomponente und anderen verwandten Substanzen. Eine

sorgfältige Validierung der Methode ist unerlässlich, um ihre Eignung für die routinemäßige

Qualitätskontrolle von Ibrutinib-Wirkstoffen sicherzustellen. Die strukturierte Erfassung und

Auswertung der Daten, wie hier dargestellt, gewährleistet die Einhaltung regulatorischer

Anforderungen und die Produktqualität.

To cite this document: BenchChem. [Applikations-Hinweis: Quantifizierung von Ibrutinib-
Dimer in pharmazeutischen Wirkstoffen]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6598760#quantification-of-ibrutinib-dimer-in-drug-
substance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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